

Procymidone's Mode of Action Against Botrytis cinerea: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which the dicarboximide fungicide, **procymidone**, exerts its antifungal activity against the necrotrophic plant pathogen Botrytis cinerea. It consolidates current research on its primary mode of action, the physiological consequences for the fungus, and the molecular basis of resistance.

Introduction to Procymidone

Procymidone, chemically N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, is a systemic dicarboximide fungicide with both protective and curative properties.[1][2] It is widely used in agriculture to control fungal diseases caused by species such as Botrytis, Sclerotinia, and Monilia.[3] According to the Fungicide Resistance Action Committee (FRAC), **procymidone** belongs to Group 2, classified as a dicarboximide fungicide.[4][5] Its primary mode of action involves the disruption of a key signaling pathway, which distinguishes it from many other classes of fungicides.[1][3]

Primary Mode of Action: Disruption of Osmotic Signaling

The core mechanism of **procymidone**'s antifungal activity is the inhibition of the High-Osmolarity Glycerol (HOG) signaling pathway, a mitogen-activated protein (MAP) kinase



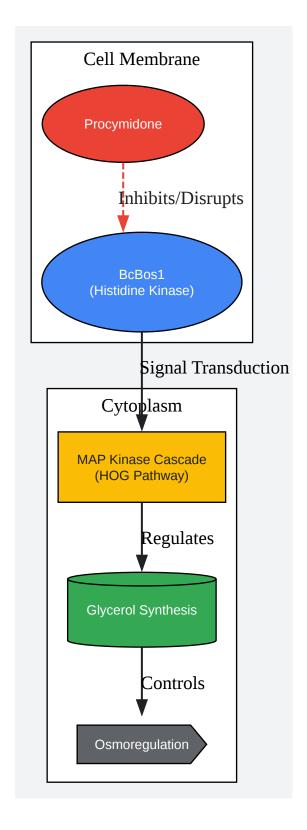
cascade crucial for fungal adaptation to osmotic stress.[1][6][7] **Procymidone** targets and affects the function of a Group III histidine kinase (HisK), a key sensor protein at the top of this cascade.[1][7][8] This interference disrupts the fungus's ability to regulate intracellular turgor pressure, leading to a cascade of detrimental physiological effects.

The primary molecular target of **procymidone** in Botrytis cinerea has been identified as the osmosensing histidine kinase BcBos1 (also referred to as Daf1 or OS-1).[6][7][9][10] This protein is a homolog of the Neurospora crassa os-1 gene product.[10] By affecting BcBos1, **procymidone** triggers abnormal phosphorylation within the HOG pathway, ultimately inhibiting mycelial growth and conidial germination.[6][7]

The HOG Signaling Pathway and Procymidone's Impact

The HOG pathway is a conserved signaling cascade in fungi that responds to environmental stressors, particularly hyperosmotic shock. In B. cinerea, the BcBos1 histidine kinase acts as the primary sensor. Under normal conditions, BcBos1 regulates the downstream MAP kinase cascade to maintain cellular homeostasis. When **procymidone** is present, it is proposed to bind to the coiled-coil region of the BcBos1 protein, disrupting its normal function.[10] This disruption leads to an uncontrolled signal, causing a failure in osmoregulation.[6][7]





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Figure 1: Procymidone's disruption of the HOG signaling pathway.



Downstream Physiological and Morphological Effects

The disruption of the HOG pathway and subsequent loss of osmoregulation manifest in several severe physiological and morphological changes in B. cinerea:

- Inhibition of Growth: **Procymidone** effectively inhibits the germination of fungal spores and the growth of fungal mycelium.[1][11][12] This is a direct consequence of the fungus's inability to manage osmotic stress required for hyphal extension.
- Membrane Damage and Cellular Leakage: The fungicidal action is strongly correlated with membrane lipid peroxidation, which leads to increased cell membrane permeability and significant leakage of cellular contents.[13][14][15][16]
- Morphological Abnormalities: Affected hyphae often exhibit swelling, bursting, or other deformations, rendering them unable to penetrate host tissues.[3]
- Inhibition of Triglyceride Synthesis: Procymidone has been shown to inhibit the synthesis of triglycerides, which are essential components of fungal cell membranes.[3][14][17] This effect is likely linked to the broader disruption of membrane function and cellular homeostasis.[13]

Quantitative Data on Procymidone's Activity

The efficacy of **procymidone** and the level of resistance in B. cinerea can be quantified through various metrics.

Table 1: Fungicidal Activity of Dicarboximides against B. cinerea

Compound	Metric	Value	Reference
Procymidone	IC50	~2 µM	[15]
Iprodione	IC50	~2 µM	[15]
Vinclozolin	IC50	~2 µM	[15]



| Procymidone | EC₅₀ | 2.45 μg/mL |[16] |

Table 2: Resistance Factors (RFs) of Procymidone-Resistant B. cinerea Mutants

Mutant Strain	Resistance Factor (RF) to Procymidone	Cross-Resistance Factor (RF) to Fludioxonil	Reference
Mutant 1	High (specific value not stated)	2 to 26	[6]
Mutant 2	High (specific value not stated)	2 to 26	[6]
(9 total mutants)	High (specific value not stated)	2 to 26	[6]

Note: Resistance Factor (RF) is calculated as the EC₅₀ of the mutant strain divided by the EC₅₀ of the parental (sensitive) strain.[17]

Molecular Mechanisms of Resistance

Resistance to **procymidone** in B. cinerea is a significant concern and has been well-characterized at the molecular level. Two primary mechanisms have been identified.

The most common mechanism of resistance involves point mutations in the BcBos1 gene, which encodes the target histidine kinase.[7][10] These mutations alter the protein structure, reducing its binding affinity for **procymidone** and rendering the fungicide ineffective.[6][18] Several key mutations have been identified in field and laboratory isolates.

Table 3: Characterized Mutations in the BcBos1 Gene Conferring **Procymidone** Resistance

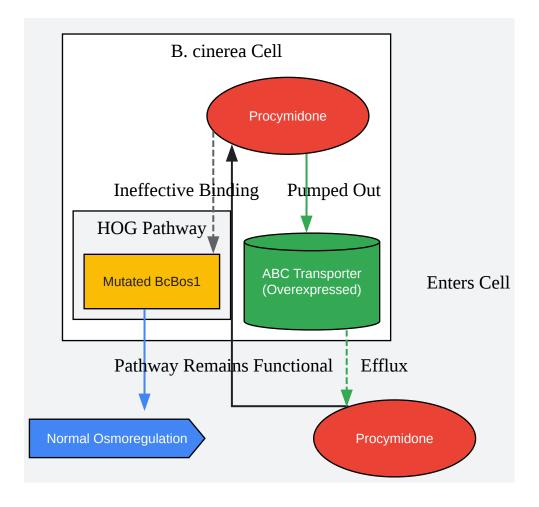


Amino Acid Change	Codon Mutation	Resistance Level	Reference
1365S	ATC to AGC	Low to Moderate	[7][19]
I365N	ATC to AAC	Low to Moderate	[7][19]
I365R	Not specified	Predominant	[7]
Q369P + N373S	Not specified	Moderate	[7]
P348L	Not specified	Resistant	[14]
W647X (Stop)	Not specified	High	[6][20]
R96X (Stop)	Not specified	High	[6][20]

| Q751X (Stop) | Not specified | High |[6][20] |

A second critical mechanism, often associated with multidrug resistance (MDR), is the overexpression of genes encoding ATP-binding cassette (ABC) transporters.[6] These membrane proteins function as efflux pumps, actively removing the fungicide from the fungal cell before it can reach its target.[6] **Procymidone** exposure can induce the upregulation of several ABC transporter genes, leading to resistance not only to **procymidone** but also to other fungicides with different modes of action.[20][21]





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Figure 2: Key mechanisms of **procymidone** resistance in *B. cinerea*.

Table 4: Upregulation of ABC Transporter Genes in Procymidone-Resistant Mutants

Gene	Fold Upregulation Range	Reference
Various ABC Transporter Genes	2 to 93.7-fold	[6][18][20]

| BcatrG | Significantly upregulated |[21] |

Key Experimental Protocols

The elucidation of **procymidone**'s mode of action and resistance mechanisms has relied on a suite of molecular and biochemical techniques.



 Principle: To determine the concentration of a fungicide that inhibits fungal growth by 50% (Effective Concentration, EC₅₀).

Protocol:

- Prepare potato dextrose agar (PDA) plates amended with a serial dilution of procymidone (e.g., 0, 0.1, 1, 10, 50, 100 μg/mL).
- Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of B. cinerea onto the center of each plate.
- Incubate plates at a controlled temperature (e.g., 20-25°C) for a defined period (e.g., 72 hours).
- Measure the diameter of the fungal colony on each plate.
- Calculate the percentage of growth inhibition relative to the control (no fungicide).
- Use regression analysis to calculate the EC₅₀ value.
- Principle: To select for spontaneous or induced mutants with stable resistance to procymidone.

Protocol:

- Expose a sensitive parental strain (e.g., B05.10) to increasing concentrations of procymidone on PDA plates.
- Begin with a concentration near the EC₅₀ and transfer mycelial plugs from surviving colonies to new plates with a higher concentration of the fungicide.
- Repeat the transfer process, gradually increasing the **procymidone** concentration (e.g., 25, 50, 100, 200, 400, 600 μg/mL).[6]
- To assess the stability of resistance, transfer the selected mutants sequentially on fungicide-free PDA for multiple generations (e.g., 10 transfers) and then re-determine their EC₅₀ values.[17]





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Figure 3: Workflow for generating procymidone-resistant mutants.

- DNA Sequencing of BcBos1:
 - Extract genomic DNA from both sensitive and resistant B. cinerea strains.
 - Design primers to amplify the entire coding sequence and flanking regions of the BcBos1 gene.[14]
 - Perform Polymerase Chain Reaction (PCR) to amplify the target gene.
 - Sequence the PCR products.
 - Align the sequences from resistant and sensitive strains to identify point mutations, insertions, or deletions.[6][18]
- Gene Expression Analysis (qPCR):
 - Grow fungal mycelia with and without procymidone treatment.
 - Extract total RNA and synthesize complementary DNA (cDNA).
 - Perform quantitative PCR (qPCR) using primers specific for target genes (e.g., ABC transporters like BcatrB, BcatrD, BcatrG) and a reference housekeeping gene.
 - Calculate the relative fold-change in gene expression in resistant mutants compared to the parental strain.[6][20]
- Molecular Docking:
 - Obtain or model the 3D protein structure of wild-type and mutated BcBos1.



- Use computational software to simulate the binding interaction between the **procymidone** molecule and the protein's active site.
- Analyze the binding affinity and interactions to predict how mutations affect the fungicidetarget relationship.[6][18]

Conclusion

Procymidone's mode of action against Botrytis cinerea is a well-defined process centered on the disruption of the HOG MAP kinase signaling pathway via its interaction with the BcBos1 histidine kinase. This leads to a failure of osmoregulation, causing catastrophic membrane damage and growth inhibition. The evolution of resistance, primarily through target-site mutations in BcBos1 and the upregulation of ABC transporter-mediated efflux, poses a significant challenge to its continued efficacy. A thorough understanding of these molecular interactions is paramount for developing effective resistance management strategies and for the rational design of novel fungicides that can overcome existing resistance mechanisms.

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